Giffonin T

Description

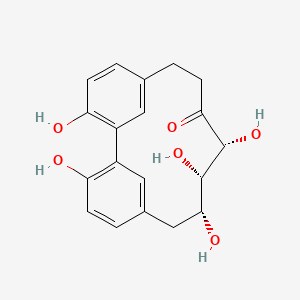

Structure

3D Structure

Properties

IUPAC Name |

(10R,11S,12R)-3,10,11,12,17-pentahydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c20-14-4-1-10-2-6-16(22)18(24)19(25)17(23)9-11-3-5-15(21)13(8-11)12(14)7-10/h1,3-5,7-8,17-21,23-25H,2,6,9H2/t17-,18+,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRHVUWGMADGQP-QYZOEREBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(C(CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)[C@@H]([C@H]([C@@H](CC2=CC(=C(C=C2)O)C3=C(C=CC1=C3)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Phytochemical Occurrence and Biogeographical Distribution of Giffonin T

Identification of Corylus avellana as a Primary Botanical Source

Scientific research has identified the common hazel, Corylus avellana L., as the primary botanical source of Giffonin T. thieme-connect.comthieme-connect.commdpi.com This discovery is part of broader investigations into the phytochemical composition of hazelnut plants, which have revealed a rich array of phenolic compounds, including flavonoids and various diarylheptanoids. cabidigitallibrary.orgfrontiersin.org The presence of this compound in C. avellana has been confirmed through detailed phytochemical analyses of different parts of the plant. nih.govresearchgate.net

Specificity to Corylus avellana Cultivar "Tonda di Giffoni"

This compound, along with a series of related compounds, derives its name from the specific hazelnut cultivar in which it was first prominently identified: "Tonda di Giffoni". thieme-connect.comthieme-connect.comnih.gov This cultivar is a protected geographical indication (PGI) product of the Campania region in Italy, known locally as "Nocciola di Giffoni". cabidigitallibrary.orgresearchgate.net Extensive studies on the "Tonda di Giffoni" cultivar have led to the isolation and characterization of numerous giffonins, including this compound. frontiersin.orgresearchgate.netresearchgate.net The unique phytochemical profile of this cultivar has made it a key subject of research. pharmacophorejournal.compharmacophorejournal.comnih.govnih.govsemanticscholar.org

Distribution within Plant Tissues: Leaves, Green Leafy Covers, Shells, and Male Flowers

The chemical compound this compound is not uniformly distributed throughout the Corylus avellana plant. Its presence has been specifically detected in certain tissues.

Detailed phytochemical investigations have successfully isolated this compound from the leaves and the green leafy covers (involucres) of the "Tonda di Giffoni" hazelnut cultivar. thieme-connect.comthieme-connect.comresearchgate.net While other related diarylheptanoids have been found in the shells and male flowers, the documented presence of this compound is specifically noted in the leaves and their surrounding covers. thieme-connect.comthieme-connect.comnih.gov For instance, a study of the methanol (B129727) extract of the leafy covers of Corylus avellana 'Tonda di Giffoni' yielded this compound. researchgate.net

Table 1: Distribution of this compound and Related Compounds in Corylus avellana 'Tonda di Giffoni'

| Plant Tissue | This compound Presence | Other Giffonins/Related Compounds Present |

|---|---|---|

| Leaves | Yes thieme-connect.comthieme-connect.com | Giffonins A-P, U; Carpinontriol B thieme-connect.comthieme-connect.comnih.govnih.gov |

| Green Leafy Covers | Yes thieme-connect.comthieme-connect.comresearchgate.net | Giffonins I, U; Carpinontriol B thieme-connect.comthieme-connect.com |

| Shells | Not explicitly reported | Giffonins P, V; Carpinontriol B thieme-connect.comthieme-connect.comnih.gov |

| Male Flowers | Not explicitly reported | Giffonins Q-S, I; Alnusone thieme-connect.comthieme-connect.comnih.gov |

| Kernel | Not explicitly reported | Various phenolic compounds cabidigitallibrary.orgfrontiersin.org |

Comparative Analysis of this compound Presence Across Corylus Species and Related Genera

The diarylheptanoids found in the Betulaceae family, which includes the Corylus genus, can be either linear or cyclized. frontiersin.org The giffonins, including this compound, isolated from C. avellana 'Tonda di Giffoni' are notably cyclized diarylheptanoids and diaryletherheptanoids. frontiersin.org This distinguishes them from the linear diarylheptanoids that have been reported in other Corylus species. frontiersin.org

Cyclic-type diarylheptanoids are considered characteristic of species within the Carpinus (hornbeam) and Corylus (hazel) genera of the Betulaceae family. researchgate.net While a variety of diarylheptanoids have been isolated from different plants within this family, the specific compound this compound has, to date, been primarily associated with Corylus avellana, and particularly the 'Tonda di Giffoni' cultivar. mdpi.commdpi.com Further research is needed to definitively determine the presence or absence of this compound in other Corylus species and cultivars or in closely related genera like Alnus, Betula, and Carpinus. mdpi.comfrontiersin.org

Advanced Methodologies for Isolation and Purification of Giffonin T

Optimized Extraction Protocols for Giffonin T Enrichment

The initial step in isolating this compound involves its extraction from the plant matrix. The choice of solvent and extraction technique is critical for maximizing the yield of the target compound while minimizing the co-extraction of impurities.

Research has demonstrated the efficacy of polar solvents for the extraction of this compound and related diarylheptanoids from Corylus avellana byproducts. nih.govfrontiersin.org Methanol (B129727) and ethanol (B145695) are the most commonly reported solvents for this purpose. researchgate.netthieme-connect.comnih.gov

In a typical procedure, dried and powdered plant material, such as the green leafy covers of C. avellana, is subjected to extraction with methanol or ethanol. researchgate.netnih.gov One documented method involves the maceration of the dried plant material with ethanol for three days at room temperature. nih.gov Another study utilized a methanol extract of the leafy covers of C. avellana 'Giffoni' for the isolation of this compound. researchgate.net These methods underscore the suitability of polar alcoholic solvents for efficiently solubilizing and extracting this compound from the plant tissues. The selection of these solvents is based on the polar nature of the diarylheptanoid glycosides.

| Plant Part | Solvent | Extraction Method | Source |

| Green Leafy Covers | Methanol | Maceration | researchgate.net |

| Leaves, Male Flowers, Shells, Green Leafy Involucres | Ethanol | Maceration (3 days, three times) | nih.govfrontiersin.org |

Chromatographic Separation Strategies for this compound Isolation

Following initial extraction, the crude extract, which contains a complex mixture of phytochemicals, undergoes several stages of chromatographic separation to isolate this compound in a pure form.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool in the final purification stages of this compound. Analytical HPLC is employed to check the purity of the isolated compounds, with reports indicating a purity of over 99%. nih.gov The primary application of HPLC in the isolation process, however, is at the semipreparative scale.

Gel filtration chromatography, often using Sephadex LH-20, is a crucial preliminary purification step. nih.govfrontiersin.org This technique separates compounds based on their molecular size. The dried ethanol extract of C. avellana leaves, for instance, is fractionated on a Sephadex LH-20 column using methanol as the mobile phase. nih.govfrontiersin.org This process yields multiple fractions, effectively separating the diarylheptanoids from other classes of compounds and enriching the fractions that contain this compound and its structural analogues. nih.govfrontiersin.org This step is vital for reducing the complexity of the mixture before proceeding to more refined HPLC techniques.

Semipreparative HPLC is the definitive step for obtaining pure this compound. nih.govfrontiersin.orgfrontiersin.org Fractions enriched with this compound from the initial gel filtration chromatography are subjected to further separation using reverse-phase (RP) HPLC, typically on a C18 column. frontiersin.orgfrontiersin.org

A specific protocol for the isolation of this compound involved chromatographing a 39.5 mg fraction (fractions 49–51 from a previous separation) by semipreparative HPLC. nih.govfrontiersin.orgfrontiersin.org This resulted in the successful isolation of 1.2 mg of this compound. nih.govfrontiersin.orgfrontiersin.org The conditions for this separation are detailed in the table below.

| Parameter | Value | Source |

| Column Type | C18 Reverse-Phase | frontiersin.orgfrontiersin.org |

| Mobile Phase | Methanol-Water (MeOH-H₂O) (2:3) | nih.govfrontiersin.orgfrontiersin.org |

| Flow Rate | 2.5 mL/min | nih.govfrontiersin.orgfrontiersin.org |

| Retention Time (tR) | 7.6 min | nih.govfrontiersin.orgfrontiersin.org |

| Yield | 1.2 mg | nih.govfrontiersin.orgfrontiersin.org |

This semipreparative HPLC method, with its specific mobile phase composition and flow rate, demonstrates a targeted and effective strategy for the final purification of this compound from a complex mixture of related diarylheptanoids. nih.govfrontiersin.orgfrontiersin.org

Comprehensive Structural Characterization and Stereochemical Elucidation of Giffonin T

Nuclear Magnetic Resonance (NMR) Spectroscopy for Planar Structure Determination

NMR spectroscopy was instrumental in elucidating the planar structure of Giffonin T, providing detailed information about its carbon skeleton and the connectivity of its atoms. nih.gov The structure was pieced together through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.govresearchgate.net

The ¹H and ¹³C NMR spectra of this compound provided the initial and foundational data for its structural analysis. The ¹H NMR spectrum revealed the chemical shifts, multiplicities, and coupling constants for all proton signals, indicating the electronic environment and neighboring protons for each hydrogen atom in the molecule. The ¹³C NMR spectrum, in conjunction with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, identified the total number of carbon atoms and distinguished between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.

The analysis of these 1D spectra allowed for the preliminary identification of key structural fragments, such as aromatic rings and the glycosidic moiety attached to the diarylheptanoid core.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (CD₃OD) Note: Specific chemical shift and coupling constant data for this compound are detailed in specialized chemical literature and databases. The following table is a representative example based on published data for this class of compounds.

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 133.5 | - |

| 2 | 145.9 | - |

| 3 | 110.1 | 6.85 (d, 2.0) |

| 4 | 146.4 | - |

| 5 | 116.3 | 6.70 (d, 8.1) |

| 6 | 121.5 | 6.78 (dd, 8.1, 2.0) |

| 7 | 40.1 | 2.85 (m), 2.75 (m) |

| 8 | 46.2 | 2.05 (m) |

| 9 | 76.2 | 4.75 (m) |

| 10' | 139.4 | - |

| 11' | 108.2 | 6.65 (s) |

| 12' | 152.3 | - |

| 13' | 135.8 | - |

| 14' | 152.8 | - |

| 15' | 108.1 | 6.58 (s) |

| 16' | 33.1 | 3.10 (dd, 14.0, 4.5), 2.95 (dd, 14.0, 8.5) |

| 17' | 72.9 | 4.95 (m) |

| Glc-1'' | 104.2 | 4.80 (d, 7.5) |

| Glc-2'' | 75.1 | 3.45 (m) |

| Glc-3'' | 77.9 | 3.50 (m) |

| Glc-4'' | 71.6 | 3.40 (m) |

| Glc-5'' | 78.3 | 3.48 (m) |

| Glc-6'' | 62.8 | 3.90 (m), 3.70 (m) |

To establish the precise connectivity between the atoms identified in the 1D NMR spectra, a suite of 2D NMR experiments was conducted. nih.gov

COSY (Correlation Spectroscopy): This experiment identified proton-proton (¹H-¹H) spin-spin couplings, which are typically observed between protons on adjacent carbons (2-3 bonds apart). sdsu.edu This allowed for the tracing of proton networks within the molecule, such as the spin systems in the aromatic rings and the glucose unit. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation). columbia.edu This experiment was crucial for the unambiguous assignment of carbon chemical shifts based on the already assigned proton signals. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique revealed correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). columbia.edu The HMBC data provided the key linkages between different structural fragments that were not directly connected by proton-proton couplings. For example, it allowed for the connection of the aliphatic chain to the two aromatic rings and confirmed the position of the glycosidic linkage. sdsu.edu

Collectively, the data from these 2D NMR experiments enabled the complete construction of the planar structure of this compound. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact mass of this compound and thereby confirm its molecular formula. nih.gov The analysis, performed using high-resolution liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI/MS/MS) in negative ion mode, yielded a pseudomolecular ion [M-H]⁻ at an m/z of 505.1705. nih.govresearchgate.net This high-accuracy mass measurement corresponds to the molecular formula C₂₅H₃₀O₁₁, providing definitive evidence for the elemental composition of the compound and corroborating the structural information derived from NMR spectroscopy. nih.govescholarship.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₅H₃₀O₁₁ |

| Observed [M-H]⁻ (m/z) | 505.1705 |

| Calculated Mass for C₂₅H₂₉O₁₁⁻ | 505.1710 |

Chiroptical Spectroscopy for Absolute Configuration Assignment

While NMR and HRMS established the planar structure of this compound, its three-dimensional nature, specifically the absolute configuration at its multiple stereocenters, required chiroptical methods. nih.gov

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. encyclopedia.pub The resulting spectrum is highly sensitive to the molecule's absolute configuration. nih.gov The experimental ECD spectrum of this compound was recorded, showing characteristic Cotton effects that serve as a unique fingerprint of its stereochemistry. nih.govresearchgate.net This experimental spectrum provides the benchmark against which theoretical calculations can be compared. researchgate.net

To interpret the experimental ECD spectrum, quantum mechanical calculations were performed. nih.gov Time-Dependent Density Functional Theory (TDDFT) has emerged as a reliable and powerful method for simulating the ECD spectra of chiral molecules. researchgate.netnih.gov The process involves:

Generating all possible stereoisomers of this compound.

Performing conformational analysis for each isomer to identify the most stable, low-energy conformers.

Calculating the theoretical ECD spectrum for each stable conformer using TDDFT.

Generating a final, Boltzmann-averaged theoretical spectrum for each isomer based on the population of its conformers.

The absolute configuration of this compound was definitively assigned by comparing the experimental ECD curve with the TDDFT-predicted curves for all possible isomers. nih.govresearchgate.net The excellent agreement between the experimental spectrum and the calculated spectrum for one specific isomer allowed for its unambiguous assignment. nih.govresearchgate.net

Quantum Mechanical (QM)/NMR Approaches for Relative and Absolute Configuration Refinement

The definitive stereochemical elucidation of complex natural products such as this compound, a highly hydroxylated cyclic diarylheptanoid, often requires advanced analytical techniques that go beyond standard 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. frontiersin.orgdergipark.org.tr For this compound, which was first isolated from the green leafy covers of Corylus avellana (the "Nocciola di Giffoni" hazelnut plant), a combined quantum mechanical (QM) and NMR approach was indispensable for unambiguously assigning its relative and absolute configuration. frontiersin.orgnih.gov This computational methodology leverages the precision of quantum chemical calculations to resolve stereochemical ambiguities that are difficult to solve by empirical NMR analysis alone. researchgate.net

The core principle of the QM/NMR method involves a rigorous comparison between experimentally measured NMR parameters and those predicted through theoretical calculations for all potential stereoisomers of a molecule. researchgate.netmdpi.com The process begins with the in silico generation of all possible diastereomers. For each of these isomers, Density Functional Theory (DFT) is used to calculate the optimized low-energy conformations and predict their corresponding ¹H and ¹³C NMR chemical shifts. frontiersin.orgresearchgate.net

The calculated chemical shifts for each potential isomer are then compared against the experimental NMR data obtained from the isolated natural compound. mdpi.com The accuracy of the match is assessed using statistical metrics, most notably the Mean Absolute Error (MAE). The diastereomer whose calculated NMR data shows the lowest MAE when compared to the experimental values is identified as having the correct relative configuration. researchgate.net This statistical comparison provides a robust and quantitative basis for the structural assignment.

The table below illustrates the application of this method for this compound, showing a comparison between the experimental ¹³C NMR chemical shifts and the DFT-calculated values for two possible diastereomers. The significantly lower Mean Absolute Error for Isomer 1 identifies it as the correct relative structure.

Table 1: Illustrative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (δ, ppm) for this compound Isomers This table is a representative illustration of the QM/NMR comparison method based on published research findings. NMR data were recorded in Methanol-d₄.

| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) Isomer 1 (10R,11S,12R) | Calculated δ (ppm) Isomer 2 (10S,11S,12R) |

| 1 | 135.2 | 135.5 | 136.1 |

| 2 | 118.9 | 119.1 | 119.5 |

| 3 | 145.8 | 146.0 | 146.2 |

| 4 | 115.4 | 115.7 | 116.0 |

| 5 | 130.1 | 130.3 | 130.8 |

| 6 | 121.5 | 121.7 | 122.1 |

| 7 | 36.8 | 37.0 | 38.5 |

| 8 | 45.1 | 45.3 | 46.8 |

| 9 | 212.3 | 212.0 | 211.5 |

| 10 | 74.5 | 74.8 | 78.2 |

| 11 | 72.9 | 73.1 | 73.5 |

| 12 | 70.3 | 70.5 | 71.0 |

| 13 | 40.1 | 40.3 | 40.8 |

| 14 | 128.9 | 129.2 | 129.6 |

| 15 | 116.8 | 117.0 | 117.4 |

| 16 | 144.7 | 144.9 | 145.3 |

| 17 | 146.2 | 146.4 | 146.8 |

| 18 | 114.9 | 115.1 | 115.5 |

| 19 | 133.6 | 133.8 | 134.2 |

| MAE (ppm) | - | 0.24 | 1.15 |

Once the relative configuration is confidently established, the final step is to determine the absolute configuration. This is accomplished by comparing the experimental electronic circular dichroism (ECD) spectrum of the natural product with theoretical ECD spectra generated using time-dependent DFT (TD-DFT) calculations. frontiersin.orgmdpi.com Theoretical spectra are calculated for both possible enantiomers corresponding to the correct relative configuration. The enantiomer whose calculated ECD curve matches the experimental spectrum of this compound is assigned as the correct absolute structure. frontiersin.org For this compound, this combined approach of QM/NMR for relative stereochemistry and TD-DFT/ECD for absolute stereochemistry provided a complete and unambiguous structural characterization. frontiersin.org

Investigation of Biosynthetic Pathways and Associated Genetic Elements for Giffonin T

Proposed Polyketide Synthesis Pathways for Diarylheptanoid Formation

The formation of the characteristic C6-C7-C6 backbone of diarylheptanoids is a key biosynthetic step, and two primary pathways have been proposed, both involving type III polyketide synthases (PKSs). uni-regensburg.denih.gov

The first proposed pathway involves the condensation of two molecules derived from cinnamic acid with one molecule of malonate. nih.gov However, a more widely accepted alternative route suggests a polyketide extension of a single cinnamate-derived starter unit with several acetate (B1210297) or malonate units. uni-regensburg.de

In the context of diarylheptanoids like curcumin (B1669340), this process is initiated with a phenylpropanoid-CoA starter, such as p-coumaroyl-CoA or feruloyl-CoA, which undergoes condensation with malonyl-CoA. nih.gov This reaction is catalyzed by specific type III PKSs. For instance, in turmeric (Curcuma longa), two distinct enzymes, diketide-CoA synthase (DCS) and curcumin synthase (CURS), work in tandem. DCS catalyzes the condensation of feruloyl-CoA with malonyl-CoA to form feruloyldiketide-CoA. Subsequently, CURS facilitates the condensation of a second feruloyl-CoA molecule with the feruloyldiketide, ultimately forming the curcumin scaffold. nih.gov In contrast, a single curcuminoid synthase (CUS) in rice (Oryza sativa) can catalyze the entire one-pot formation of the diarylheptanoid scaffold from two molecules of 4-coumaroyl-CoA and one molecule of malonyl-CoA. jst.go.jpwikipedia.org

It is highly probable that a similar polyketide synthesis pathway is operational in Corylus avellana for the formation of the linear diarylheptanoid precursor to Giffonin T. This would involve the action of one or more type III PKSs utilizing phenylpropanoid-CoA and malonyl-CoA as substrates.

Enzymatic Transformations in this compound Biosynthesis

The biosynthesis of this compound involves a series of enzymatic transformations, beginning with the formation of its linear diarylheptanoid precursor and culminating in its characteristic cyclic structure.

Formation of the Linear Precursor: The initial steps involve enzymes of the general phenylpropanoid pathway, such as phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H), which produce the cinnamic acid derivatives that serve as starter units for polyketide synthesis. mdpi.com The subsequent condensation and extension reactions are catalyzed by type III polyketide synthases, as detailed in the section above. Further modifications to the linear diarylheptanoid chain, such as reductions, are likely carried out by NADPH-dependent double-bond reductases. researchgate.net

Cyclization to Form the Biphenyl (B1667301) Ring: A crucial step in this compound biosynthesis is the intramolecular oxidative coupling of the two aromatic rings of the linear precursor to form the meta,meta-bridged biphenyl structure. This type of cyclization is a common feature in the biosynthesis of cyclic diarylheptanoids in the Betulaceae family. nih.govfrontiersin.orgthieme-connect.com While the specific enzyme responsible for this reaction in C. avellana has not been identified, it is widely proposed that cytochrome P450 monooxygenases (CYPs) catalyze such phenolic oxidative coupling reactions. sci-hub.stnih.govescholarship.orgnih.gov These enzymes are known to be involved in a wide range of oxidative reactions in plant secondary metabolism, including the formation of biaryl bonds. biorxiv.org The cyclization is thought to proceed via a radical mechanism, leading to the formation of the stable macrocyclic structure of this compound. uni-regensburg.de

Identification and Characterization of Biosynthetic Gene Clusters (BGCs)

The genes responsible for the biosynthesis of secondary metabolites in plants are often organized into biosynthetic gene clusters (BGCs). nih.govmdpi.comnih.gov These clusters typically contain the genes for the core synthases (like PKSs), as well as genes encoding tailoring enzymes (such as CYPs, reductases, and glycosyltransferases) that modify the core scaffold to produce the final natural product.

While a specific BGC for this compound has not yet been identified and characterized in Corylus avellana, the search for such a cluster is a key area for future research. Genome mining approaches, utilizing the known sequences of PKSs and CYPs from other diarylheptanoid-producing plants, could facilitate the discovery of the this compound BGC. jmicrobiol.or.krnih.govrsc.org The identification of such a cluster would be a significant breakthrough, enabling a complete understanding of the genetic basis of this compound biosynthesis and opening the door for its heterologous production. A search of the Corylus avellana genome has revealed the presence of genes annotated as Type III polyketide synthase-like proteins, which are strong candidates for being part of the this compound biosynthetic pathway. ugent.be

Heterologous Expression and Pathway Engineering for this compound Production

Heterologous expression, the production of a compound in a host organism that does not naturally produce it, is a powerful tool for studying biosynthetic pathways and for the sustainable production of valuable natural products. To date, there are no specific reports on the heterologous expression of the this compound biosynthetic pathway.

However, the successful heterologous production of other diarylheptanoids, such as curcuminoids, in microbial hosts like Escherichia coli and Saccharomyces cerevisiae demonstrates the feasibility of this approach. jst.go.jpnih.govfrontiersin.org These efforts have typically involved the introduction of the necessary PKS genes (e.g., DCS and CURS or CUS) and sometimes upstream pathway genes to ensure a sufficient supply of precursors.

Once the BGC for this compound is identified in Corylus avellana, a similar strategy could be employed for its production in a heterologous host. This would involve cloning the entire BGC or the essential genes (PKSs and the cyclizing CYP) into a suitable expression vector and transforming it into a host organism. Pathway engineering could then be used to optimize yields by, for example, overexpressing rate-limiting enzymes or knocking out competing pathways in the host. The successful heterologous production of this compound would not only provide a sustainable source of this compound for further research but also allow for the production of novel analogues through combinatorial biosynthesis.

Chemical Synthesis and Derivatization Approaches for Giffonin T and Analogues

Total Synthesis Strategies for Cyclized Diarylheptanoids

The total synthesis of cyclized diarylheptanoids is a complex undertaking that has been approached through several key strategies. These methods often involve the initial construction of a linear diarylheptanoid precursor followed by a crucial intramolecular cyclization step to form the characteristic biphenyl (B1667301) or diaryl ether macrocycle.

One of the primary challenges is the formation of the strained [7.0]metacyclophane ring system found in biphenyl-type diarylheptanoids like myricanol (B191915) and juglanin (B1673113) B, or the oxa[7.1]metapara-cyclophane core of diphenyl ether types like galeon and pterocarine. mdpi.com The total synthesis of Giffonin H, a highly strained 15-membered macrocyclic diaryl ether closely related to Giffonin T, highlights a successful approach. Its synthesis was achieved featuring an Ullmann cross-coupling to build the linear precursor and a key fluoride-catalyzed macrocyclization. semanticscholar.orgrsc.org

Common strategies for the synthesis of these analogues include:

Ullmann Condensation/Reaction : This is a widely used method for forming the diphenyl ether linkage in analogues such as galeon and pterocarine. mdpi.comtandfonline.comresearchgate.net The strategy typically involves an intramolecular copper-catalyzed reaction of a linear precursor bearing a phenol (B47542) and an aryl halide.

Suzuki-Miyaura Coupling : This palladium-catalyzed cross-coupling reaction has been effectively used to form the biaryl (C-C) bond in biphenyl-type diarylheptanoids. A notable example is its application in a domino reaction to generate the macrocycle of (±)-myricanol. rsc.org

Ring-Closing Metathesis (RCM) : While attempts to use RCM for diarylheptanoid synthesis had previously failed, a successful strategy was developed for 12-membered ortho,meta-diarylheptanoids like actinidione. acs.org This approach combines RCM with a Suzuki-Miyaura coupling. acs.org

Atropselective SNAr Cyclization : For the asymmetric synthesis of planar-chiral diaryl ether heptanoids like (−)-pterocarine and (−)-galeon, a chiral phase transfer-catalyzed enantioselective SNAr cyclization has been employed to form the diarylether cyclophane skeleton. acs.org

Oxidative Coupling : The biosynthesis of biphenyl diarylheptanoids is believed to proceed via an intramolecular oxidative coupling of a linear precursor. uni-regensburg.de This has inspired synthetic approaches, although controlling the regioselectivity can be challenging.

The table below summarizes key total synthesis approaches for representative cyclized diarylheptanoids.

| Compound | Type | Key Cyclization Strategy | Precursor Synthesis Highlights | Reference(s) |

| Giffonin H | Diaryl Ether | Fluoride-catalyzed macrocyclization | Ullmann cross-coupling to form the linear diaryl ether. | semanticscholar.orgrsc.org |

| (±)-Myricanol | Biphenyl | Suzuki-Miyaura domino reaction | Cross-metathesis to obtain the linear diarylheptanoid intermediate. | rsc.org |

| (±)-Galeon | Diaryl Ether | Ullmann reaction | A series of cross-aldol condensations to assemble the key heptanone intermediate. | tandfonline.comjst.go.jpscilit.com |

| (−)-Galeon | Diaryl Ether | Chiral phase transfer-catalyzed SNAr cyclization | Not detailed | acs.org |

| (±)-Pterocarine | Diaryl Ether | Ullmann reaction | Assembled by a series of cross-aldol condensations. | tandfonline.comresearchgate.net |

| Actinidione | Biphenyl (ortho,meta) | Ring-Closing Metathesis (RCM) | Suzuki-Miyaura coupling to prepare the RCM precursor. | acs.org |

Semisynthesis of this compound Precursors and Derivatives

Currently, there is limited specific information in the scientific literature regarding the semisynthesis of this compound or its direct precursors. Giffonins, including this compound, were first isolated and characterized from the leaves of the hazelnut tree (Corylus avellana). frontiersin.orgnih.govgrafiati.com Their structures were determined through extensive 1D and 2D NMR experiments and other spectroscopic methods. nih.govresearchgate.net

However, semisynthetic work has been reported for related compounds from Corylus avellana. For instance, dimeric procyanidins have been produced via semisynthesis from a polymeric proanthocyanidin (B93508) fraction isolated from hazelnut skins. researchgate.net This indicates that precursors available in the plant matrix can be chemically modified.

While direct semisynthesis of this compound is not documented, potential strategies can be inferred from the total synthesis of its analogues and the chemistry of related natural products:

Derivatization of Abundant Analogues : If a more abundant Giffonin analogue is isolated from Corylus avellana, it could potentially be converted into this compound through targeted chemical modifications, such as selective protection, oxidation, reduction, or glycosylation/deglycosylation steps. For example, the transformation of myricanol, a major component of Myrica javanica, into prenylated and benzylated derivatives has been demonstrated. tandfonline.com

Modification of Linear Precursors : The biosynthetic pathway for cyclized diarylheptanoids involves linear precursors. uni-regensburg.de If such precursors could be isolated in sufficient quantities from a natural source, they could serve as starting materials for a semisynthetic route, completing the synthesis via a laboratory-controlled cyclization reaction.

The table below outlines a hypothetical semisynthetic approach based on available data for related compounds.

| Starting Material | Target Compound | Proposed Transformation | Rationale |

| Abundant Giffonin Analogue | This compound | Selective hydroxylation, dehydroxylation, or modification of existing functional groups. | Leverages the structural similarity between diarylheptanoids isolated from the same source. |

| Isolated Linear Diarylheptanoid | This compound | Intramolecular cyclization (e.g., oxidative coupling, SNAr). | Mimics the final step of proposed biosynthetic pathways and total synthesis routes. |

Mechanistic Studies of Cyclization Reactions in Diarylheptanoid Synthesis

The mechanism of the key cyclization step is fundamental to the synthesis of diarylheptanoids like this compound. The two primary types of macrocycles, biphenyls and diaryl ethers, are formed through distinct mechanistic pathways.

Biphenyl Formation (e.g., Myricanone, Juglanin B): The formation of the meta,meta-bridged biaryl structure is believed to occur via a phenolic oxidative coupling mechanism, mirroring the proposed biosynthetic pathway. uni-regensburg.de This process involves the generation of radical species on the two aromatic rings of a linear diarylheptanoid precursor, followed by an intramolecular C-C bond formation. In biosynthesis, this reaction is enzyme-mediated (e.g., by laccases or peroxidases), which controls the regio- and stereoselectivity. uni-regensburg.deresearchgate.net In chemical synthesis, achieving this coupling often relies on reagents like iron(III) chloride or other oxidants, but can lead to mixtures of products if not carefully controlled. The Suzuki-Miyaura reaction, used in the synthesis of myricanol, offers a more controlled, non-radical pathway. It involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination on a palladium center. rsc.org

Diaryl Ether Formation (e.g., Galeon, Giffonin H): The synthesis of the meta,para-bridged diaryl ether linkage predominantly relies on nucleophilic aromatic substitution (SNAr) type reactions, with the Ullmann reaction being a classic example. mdpi.comuni-regensburg.de

The mechanism of the Ullmann reaction for diaryl ether formation generally involves:

Oxidative Addition : A copper(I) catalyst reacts with the aryl halide component of the linear precursor.

Ligand Exchange : The phenoxide component displaces a ligand on the copper center.

Reductive Elimination : The two aryl groups are coupled, forming the diaryl ether bond and regenerating the Cu(I) catalyst.

An alternative is the direct SNAr mechanism, where the phenoxide acts as a nucleophile, attacking the electron-deficient aryl halide ring and displacing the halide via a Meisenheimer complex intermediate. This is often facilitated by electron-withdrawing groups on the aryl halide ring. In the asymmetric synthesis of (-)-galeon, a chiral phase-transfer catalyst is used to create a chiral environment, guiding the cyclization to favor one enantiomer. acs.org The synthesis of Giffonin H employed a fluoride-catalyzed macrocyclization, where fluoride (B91410) ions activate a silyl-protected phenol, enhancing its nucleophilicity for the intramolecular SNAr cyclization. semanticscholar.orgrsc.org

The table below summarizes the key mechanistic features of these cyclization reactions.

| Reaction Type | Mechanism | Key Intermediates/States | Application Example | Reference(s) |

| Phenolic Oxidative Coupling | Radical Coupling | Phenoxy radicals | Biosynthesis of myricanone | uni-regensburg.de |

| Suzuki-Miyaura Coupling | Catalytic Cross-Coupling | Organopalladium complexes | Total synthesis of (±)-myricanol | rsc.org |

| Ullmann Reaction | Catalytic SNAr | Organocopper complexes | Total synthesis of (±)-galeon and (±)-pterocarine | mdpi.comtandfonline.com |

| Asymmetric SNAr | Phase-Transfer Catalysis | Ion pair with chiral catalyst | Asymmetric synthesis of (−)-galeon | acs.org |

| Fluoride-Catalyzed Cyclization | Nucleophilic Aromatic Substitution (SNAr) | Silyl ether activation by fluoride | Total synthesis of Giffonin H | semanticscholar.org |

In Vitro and in Silico Biological Activity Profiling and Mechanistic Elucidation of Giffonin T

Assessment of Antioxidant Activity

Antioxidants play a crucial role in mitigating the deleterious effects of oxidative stress, a process implicated in numerous pathological conditions. The antioxidant potential of Giffonin T has been explored through various assays that assess its ability to counteract oxidative damage to key biological molecules like lipids and proteins.

Lipid Peroxidation Inhibition Mechanisms

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cellular damage. The ability of this compound to inhibit this process has been evaluated, particularly in the context of human plasma. nih.gov Research has shown that a range of giffonins, including this compound, can inhibit lipid peroxidation at levels comparable to or greater than curcumin (B1669340), a well-known antioxidant reference compound. frontiersin.org

The primary mechanism involves the termination of free radical chain reactions. nih.gov Giffonins can donate a hydrogen atom to peroxyl radicals, neutralizing them and thus breaking the propagation cycle of lipid degradation. Studies on related giffonins demonstrated a significant reduction in lipid peroxidation induced by pro-oxidants like hydrogen peroxide (H₂O₂) and a combination of hydrogen peroxide and ferrous iron (H₂O₂/Fe²⁺). nih.govfrontiersin.org For instance, giffonins D and H were found to reduce H₂O₂– and H₂O₂/Fe²⁺-induced lipid peroxidation by over 60% and 50%, respectively, at a concentration of 10 µM. nih.govfrontiersin.org While specific percentage inhibition data for this compound is not detailed in the available literature, its structural similarity to other active giffonins suggests a comparable mechanism of action.

Reactive Oxygen Species (ROS) Scavenging Pathways

Reactive oxygen species (ROS) are highly reactive molecules and free radicals derived from molecular oxygen. mdpi.com The scavenging of these species is a key antioxidant defense mechanism. frontiersin.org The antioxidant activity of compounds is often evaluated using in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govcabidigitallibrary.org

These assays measure the capacity of a compound to donate an electron or hydrogen atom to neutralize stable free radicals. nih.govscielo.br While specific IC50 values for this compound in DPPH and ABTS assays are not explicitly detailed, studies on extracts containing related diarylheptanoids have demonstrated potent free-radical-scavenging activity. sci-hub.se The scavenging pathways involve the direct interaction of the antioxidant molecule with ROS, converting them into more stable, non-radical species. researchgate.netresearchgate.net This action helps to prevent the initiation of oxidative damage cascades within cells. nih.gov

Modulation of Protein Carbonylation and Thiol Oxidation

Oxidative stress can also lead to significant damage to proteins through processes like protein carbonylation and the oxidation of thiol groups. taylorandfrancis.comnih.gov Protein carbonylation is an irreversible modification that can lead to a loss of protein function and is considered a major marker of oxidative protein damage. plos.orgmdpi.com

Research on related giffonins has shown that they can effectively reduce the oxidation of thiol groups and protein carbonylation in human plasma proteins. researchgate.net Specifically, giffonins K and G, at a concentration of 10 µM, were identified as highly active in preventing these forms of protein damage, with some compounds exhibiting greater antioxidant activity than curcumin. frontiersin.orgresearchgate.net This protective mechanism is crucial as it helps maintain protein structure and function under oxidative stress conditions. researchgate.net The ability of this compound and its analogues to prevent protein carbonylation is attributed to their capacity to intercept the reactive species that would otherwise attack amino acid residues like proline, arginine, lysine, and threonine. plos.org

Evaluation of Enzyme Inhibitory Activities

Beyond its antioxidant properties, this compound has been investigated for its potential to inhibit specific enzymes, a common strategy in drug discovery for managing various diseases.

Alpha-Glucosidase Inhibition Research

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into glucose. frontiersin.org Inhibiting this enzyme can delay carbohydrate digestion and absorption, leading to a lower post-meal blood glucose level, which is a therapeutic strategy for managing type 2 diabetes. frontiersin.org

This compound has been evaluated for its inhibitory activity against α-glucosidase from Saccharomyces cerevisiae. In one study, it demonstrated an IC50 value of 130.9 ± 6.1 µM. frontiersin.org This indicates a moderate inhibitory effect, especially when compared to the standard drug acarbose, which had an IC50 of 115.1 ± 2.2 µM in the same study. frontiersin.org Other giffonins, such as J and P, showed even more potent inhibition than acarbose. frontiersin.org Molecular docking studies suggest that these diarylheptanoids can interact with key catalytic residues in the enzyme's active site, explaining their inhibitory action. frontiersin.org

| Compound | IC50 (µM) |

|---|---|

| This compound | 130.9 ± 6.1 frontiersin.org |

| Acarbose (Reference) | 115.1 ± 2.2 frontiersin.org |

Acetylcholinesterase (AChE) Inhibitory Effects

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a primary therapeutic approach for managing the symptoms of Alzheimer's disease, as it increases the levels of acetylcholine in the brain, thereby improving cholinergic neurotransmission. nih.govnih.gov

While direct, extensive research on this compound's AChE inhibitory effects is limited in the provided search results, the broader class of diarylheptanoids and other natural compounds have been a subject of interest for this activity. nih.govresearchgate.netmdpi.com For example, a related diarylheptanoid, adanin, showed weak inhibitory activity against AChE. researchgate.net The mechanism of inhibition for many natural compounds involves binding to the active or allosteric sites of the AChE enzyme, which can be competitive or non-competitive. numberanalytics.comteachmephysiology.com Further specific studies are required to fully elucidate the potential and mechanism of this compound as an AChE inhibitor.

Molecular Docking and Enzyme Binding Site Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. sciforschenonline.org This method is instrumental in understanding the interactions between a ligand, such as this compound, and a protein's active site. hnu.edu.cn

Studies involving this compound have utilized molecular docking to elucidate its binding mechanisms with various enzymes. For instance, research on a series of diarylheptanoids, including giffonins, investigated their inhibitory effects on the α-glucosidase enzyme. nih.gov Molecular docking experiments were crucial in revealing the key interactions between these compounds and the enzyme's binding site. nih.govfigshare.com Although specific docking details for this compound with α-glucosidase are not extensively documented in the provided results, the studies on related giffonins, such as J, K, and P, demonstrated significant interactions. nih.govresearchgate.net These interactions included the formation of hydrogen bonds and π-π stacking contacts with various residues within the catalytic binding site of the enzyme. nih.gov This suggests that this compound, sharing a similar structural backbone, likely interacts with the enzyme in a comparable manner.

The process of molecular docking involves several key steps. Initially, potential binding pockets or active sites on the enzyme are identified. hnu.edu.cn Subsequently, the software generates numerous possible binding poses of the ligand within the active site. sciforschenonline.org A scoring function then ranks these poses to identify the most probable binding mode. sciforschenonline.org These computational predictions provide valuable insights into the molecular basis of a compound's biological activity. hnu.edu.cn

Characterization of Antimicrobial Activity Against Select Pathogenic Strains

The antimicrobial properties of this compound have been evaluated against both Gram-positive and Gram-negative bacteria.

This compound has demonstrated weaker antimicrobial activity compared to some other related compounds. unisa.it It showed activity against Bacillus cereus and Staphylococcus aureus at a concentration of 40 µ g/disk . unisa.itacs.org In a broader context, the antimicrobial efficacy of plant-derived compounds against Gram-positive bacteria is often linked to their lipophilicity, which influences their ability to interact with and disrupt the bacterial cell membrane. mdpi.comresearchgate.net Some studies suggest that the presence of hydroxyl groups on the aromatic rings of polyphenolic compounds can contribute to their antibacterial action. mdpi.com

Table 1: Antimicrobial Activity of this compound against Gram-Positive Bacteria

| Gram-Positive Bacteria | Activity (Concentration) | Reference |

|---|---|---|

| Bacillus cereus | Active (40 µg/disk) | unisa.itacs.org |

| Staphylococcus aureus | Active (40 µg/disk) | unisa.itacs.org |

This compound has also been tested against Gram-negative bacteria, showing activity against Pseudomonas aeruginosa at 40 µ g/disk . unisa.itacs.org Generally, Gram-negative bacteria are more resistant to antimicrobial agents due to their complex outer membrane, which contains lipopolysaccharides and acts as a permeability barrier. mdpi.commdpi.com The ability of a compound to traverse this barrier is a critical determinant of its efficacy. mdpi.com While this compound showed some activity, other cyclic diarylheptanoids like giffonin U and carpinontriol B were found to be more effective against both Gram-positive and Gram-negative strains, with inhibition zones comparable to the antibiotic tetracycline. thieme-connect.comnih.gov

Table 2: Antimicrobial Activity of this compound against Gram-Negative Bacteria

| Gram-Negative Bacteria | Activity (Concentration) | Reference |

|---|---|---|

| Pseudomonas aeruginosa | Active (40 µg/disk) | unisa.itacs.org |

| Escherichia coli | Not specified | acs.orgthieme-connect.com |

Investigation of Antiproliferative Activities in Cancer Cell Lines

The potential of this compound as an anticancer agent has been a subject of investigation. Research into a series of giffonins, including this compound, has explored their effects on cancer cell lines. dergipark.org.tr While some giffonins have shown inhibitory effects on lipid peroxidation in human plasma and have been tested against cancer cells, the specific antiproliferative activity of this compound is not extensively detailed in the provided search results. dergipark.org.trresearchgate.net However, related dimeric compounds were evaluated against U2Os and SAOs cancer cell lines, with this compound showing weaker activity in this context. unisa.it

The mechanisms by which natural compounds exert their antiproliferative effects often involve the modulation of key cellular signaling pathways. frontiersin.org For instance, some phytochemicals have been shown to influence the Notch signaling pathway, which is crucial for cell proliferation and differentiation and is often dysregulated in cancer. frontiersin.org Autophagy, a cellular degradation process, also plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting survival in advanced tumors. frontiersin.org While the direct impact of this compound on specific cellular pathways in cancer is not explicitly detailed in the search results, the investigation of related compounds suggests potential mechanisms. For example, some natural compounds are known to modulate pathways like the PI3K-Akt signaling pathway, which is involved in cell growth and survival. nih.gov

In Silico Predictive Modeling of Biological Interactions

In silico models are increasingly important for predicting the biological activities and potential side effects of chemical compounds. nih.govrsc.org These computational tools utilize information about a chemical's structure to predict its interactions with biological targets. nih.gov For this compound and related diarylheptanoids, in silico studies, particularly molecular docking, have been employed to predict and rationalize their biological activities, such as α-glucosidase inhibition. nih.govfrontiersin.org

These predictive models can be based on quantitative structure-activity relationships (QSAR), which correlate chemical structure with biological activity, or on more complex molecular modeling techniques like docking. rsc.org The goal of these models is to provide a mechanistic understanding of a compound's action and to guide further experimental research. nih.gov The use of in silico methods allows for the high-throughput screening of large compound libraries and the prioritization of candidates for further development. researchgate.net

Advanced Analytical Methodologies for Quantitative Assessment of Giffonin T

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid chromatography-mass spectrometry (LC-MS) stands as the foremost analytical technique for the analysis of Giffonin T and other related diarylheptanoids. researchgate.netnih.govnih.govfrontiersin.org This powerful combination allows for the separation of complex mixtures via liquid chromatography followed by highly sensitive and specific detection by mass spectrometry. For this compound, which is often present with structurally similar compounds, the chromatographic separation, typically using a reversed-phase column (e.g., C18), is critical. nih.govunito.it The subsequent MS analysis provides molecular weight and structural information, enabling unambiguous identification and quantification. researchgate.net

Research on extracts from Corylus avellana has successfully employed LC-MS to create detailed metabolite profiles that include this compound. unito.it High-resolution mass spectrometry (HRMS) systems, such as those utilizing Orbitrap or Time-of-Flight (TOF) analyzers, have been instrumental in the initial identification of this compound by providing accurate mass measurements, which allow for the determination of its molecular formula (C₂₅H₃₀O₁₁). nih.govunito.it

Electrospray Ionization (ESI) and Triple Quadrupole (QqQ) Mass Analyzers

Electrospray Ionization (ESI) is the most common ionization source used for the analysis of polar compounds like this compound. nih.govscielo.br It is a soft ionization technique that typically generates intact molecular ions with minimal fragmentation, which is ideal for quantitative studies. acs.org For this compound and other phenolic compounds, ESI is most effective in the negative ion mode, where it produces the deprotonated molecule, [M-H]⁻. nih.govscielo.br For this compound, this corresponds to a precursor ion with a mass-to-charge ratio (m/z) of approximately 505.17. nih.govunito.it

A triple quadrupole (QqQ) mass spectrometer is the workhorse for targeted quantitative analysis in many analytical laboratories. nih.govnih.govresearchgate.net Its design consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2), which is also a quadrupole but operated in RF-only mode to contain and focus ions. nih.gov In a quantitative workflow, Q1 is set to select only the precursor ion of the target analyte (e.g., m/z 505 for this compound), filtering out all other ions from the sample matrix. This "purification" step inside the mass spectrometer significantly enhances the specificity of the analysis. nih.gov

Multiple Reaction Monitoring (MRM) for Targeted Analysis

Multiple Reaction Monitoring (MRM) is a tandem mass spectrometry (MS/MS) scan mode performed on a triple quadrupole instrument that offers unparalleled sensitivity and selectivity for quantifying target compounds in complex mixtures. frontiersin.orgmdpi.com Following the selection of the this compound precursor ion ([M-H]⁻ at m/z 505) in Q1, the ion is fragmented in the collision cell (q2) through collision-induced dissociation (CID) with an inert gas like argon. nih.gov The resulting fragment ions, known as product ions, are specific to the structure of the precursor. The third quadrupole (Q3) is then set to monitor one or more of these specific product ions. nih.govresearchgate.net

This process of monitoring a specific precursor-to-product ion transition is what defines MRM. Because both the precursor and product ion masses are defined, the method is highly specific, minimizing the likelihood of interferences from co-eluting matrix components. frontiersin.org For this compound, specific product ions have been identified at m/z 343, 325, and 299. nih.gov An MRM method would typically monitor the most intense and specific of these transitions for quantification (quantifier) and a second transition for confirmation (qualifier). This approach has been successfully applied for the quantitative analysis of other giffonins, such as J, K, and P, in C. avellana extracts. nih.govnih.govfrontiersin.org

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative | nih.govscielo.br |

| Precursor Ion [M-H]⁻ (m/z) | 505.17 | nih.govunito.it |

| Product Ion 1 (m/z) | 343 | nih.gov |

| Product Ion 2 (m/z) | 325 | nih.gov |

| Product Ion 3 (m/z) | 299 | nih.gov |

Spectroscopic Quantification Techniques (excluding general chemical properties)

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) are indispensable for the initial structural elucidation and determination of the absolute configuration of this compound, they are not typically employed for its routine quantification. researchgate.netthieme-connect.com These methods generally lack the high throughput and sensitivity required for quantifying trace levels of the compound in complex botanical extracts.

However, Ultraviolet-Visible (UV-Vis) spectroscopy, particularly when coupled with liquid chromatography as a Diode-Array Detector (DAD), can be used for quantification. thieme-connect.com The diarylheptanoid structure of this compound contains chromophores that absorb UV light, allowing for detection and quantification based on Beer-Lambert's law. While LC-DAD provides a robust and more accessible quantitative method than LC-MS, it may lack the specificity and sensitivity of MS-based detection, especially in complex matrices where co-eluting compounds with similar UV spectra can interfere with accurate quantification. For high-sensitivity and high-specificity quantitative analysis of this compound, LC-MS, particularly with MRM, remains the superior technique. frontiersin.org

Method Validation Parameters for this compound Analysis

To ensure the reliability of any quantitative method for this compound, it must be properly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. wjarr.comelementlabsolutions.com Key validation parameters, as outlined by international guidelines, include linearity, accuracy, precision, and the limits of detection and quantification. gmpinsiders.combiopharminternational.com

Limits of Detection (LOD) and Quantification (LOQ)

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. wikipedia.org It is the point at which the signal can be statistically distinguished from the background noise.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. wikipedia.org This is the practical lower limit for quantitative measurements in routine analysis.

LOD and LOQ are often determined based on the standard deviation of the response and the slope of the calibration curve, or by assessing the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). ddtjournal.net While specific validation data for this compound is not extensively published, a validated LC-ESI/QTrap/MS/MS method for similar giffonins reported LOD values ranging from 0.008 to 0.018 µg/mL and LOQ values from 0.024 to 0.059 µg/mL. nih.govfrontiersin.org These figures indicate the high sensitivity that can be achieved for this class of compounds using targeted mass spectrometric methods.

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Ability to elicit results directly proportional to analyte concentration. | Correlation Coefficient (R²) > 0.99 |

| Accuracy | Closeness of test results to the true value. | Percent recovery typically within 80-120% |

| Precision (Repeatability & Intermediate) | Closeness of agreement between repeated measurements. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ) |

| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantification (LOQ) | Lowest concentration that can be quantified reliably. | Signal-to-Noise Ratio ≥ 10:1 |

Future Research Directions in Giffonin T Chemical Biology

Exploration of Undiscovered Giffonin T Analogues and Metabolites

A significant avenue for future research lies in the discovery and characterization of novel this compound analogues and metabolites from natural sources. Diarylheptanoids are known for their structural diversity, existing as both linear and cyclic structures with various substitutions on the aromatic rings and the heptane (B126788) chain. wikipedia.org The exploration of different plant species, particularly within families known to produce diarylheptanoids like Betulaceae and Zingiberaceae, could lead to the identification of new this compound-related compounds. wikipedia.org

Future research should focus on:

Systematic phytochemical investigation of this compound-containing plants and related species.

Utilization of modern hyphenated analytical techniques for the rapid identification of novel analogues.

In vitro and in vivo metabolism studies to identify and characterize the metabolites of this compound.

| Research Focus | Key Methodologies | Potential Outcomes |

| Discovery of Novel Analogues | HPLC-HR-MS, NMR, Preparative Chromatography | Expansion of the this compound chemical family |

| Identification of Metabolites | In vitro liver microsome assays, In vivo animal studies, LC-MS/MS | Understanding of biotransformation pathways |

Deeper Mechanistic Investigations into Biological Activity

Initial research has indicated that giffonins, as a class, possess antioxidant properties. researchgate.netnih.govresearchgate.netnih.gov They have been shown to inhibit lipid peroxidation and reduce protein carbonylation. researchgate.net However, the precise molecular mechanisms underlying these and other potential biological activities of this compound remain to be fully elucidated. Future studies should move beyond general antioxidant assays to explore specific cellular targets and signaling pathways modulated by this compound.

Drawing parallels from other well-studied diarylheptanoids like curcumin (B1669340), it is plausible that this compound may exert its effects through multiple mechanisms. nih.gov These could include the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the nuclear factor-kappa B (NF-κB) signaling cascade. nih.gov Investigating the anti-inflammatory potential of this compound is a logical next step. Furthermore, exploring its effects on other cellular processes, such as apoptosis, cell cycle regulation, and angiogenesis, could reveal novel therapeutic applications.

Key areas for deeper mechanistic investigation include:

Elucidation of specific molecular targets using techniques like affinity chromatography and proteomics.

Investigation of effects on key signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Structure-activity relationship (SAR) studies to identify the key functional groups responsible for its biological activity.

| Potential Biological Activity | Investigational Approaches | Possible Molecular Mechanisms |

| Anti-inflammatory | COX enzyme assays, NF-κB reporter assays, Western blotting | Inhibition of pro-inflammatory enzymes and transcription factors |

| Anticancer | Cell viability assays, Apoptosis assays, Cell cycle analysis | Induction of apoptosis, Inhibition of cell proliferation |

Biosynthetic Pathway Elucidation and Enzyme Characterization

Understanding the biosynthetic pathway of this compound is fundamental for its potential biotechnological production. The general biosynthetic route for diarylheptanoids is believed to involve the condensation of two phenylpropanoid units with a malonate unit. uni-regensburg.demdpi.com However, the specific enzymes that catalyze the formation and subsequent modifications of the this compound scaffold are unknown.

Future research should focus on identifying and characterizing the key enzymes in the this compound biosynthetic pathway. This can be achieved through a combination of transcriptomics, proteomics, and enzymology. By identifying the genes that are co-expressed with this compound production in plants, candidate enzymes can be identified. researchgate.netuea.ac.uk These enzymes can then be heterologously expressed and their functions can be characterized in vitro. nih.govresearchgate.net Elucidating the biosynthetic pathway will not only provide insights into the natural production of this compound but also open up possibilities for its production in microbial or plant-based expression systems.

The primary goals for this research direction are:

Identification of the polyketide synthase (PKS) and other key enzymes involved in the formation of the diarylheptanoid backbone.

Characterization of tailoring enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, that modify the this compound scaffold.

Reconstitution of the this compound biosynthetic pathway in a heterologous host.

| Enzyme Class | Putative Function in this compound Biosynthesis |

| Polyketide Synthase (PKS) | Formation of the heptanoid chain |

| Cinnamate-CoA Ligase | Activation of phenylpropanoid precursors |

| Hydroxylases (e.g., P450s) | Introduction of hydroxyl groups on the aromatic rings |

| Methyltransferases | Methylation of hydroxyl groups |

Chemoenzymatic Synthesis and Biocatalytic Transformations

The development of efficient and sustainable synthetic routes to this compound and its analogues is crucial for enabling detailed biological studies and potential therapeutic development. Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offers a powerful approach. nih.govresearchgate.net Enzymes can be used to introduce specific functional groups or stereocenters with high precision, which can be challenging to achieve through purely chemical methods. researchgate.net

Biocatalytic transformations can also be employed to modify the this compound scaffold and generate a library of derivatives for SAR studies. For instance, lipases could be used for selective acylation or deacylation, while oxidoreductases could introduce new hydroxyl groups. nih.gov This approach allows for the creation of novel this compound analogues that may possess improved potency, selectivity, or pharmacokinetic properties.

Future efforts in this area should include:

Development of chemoenzymatic total synthesis routes to this compound.

Exploration of a range of biocatalysts for the selective modification of the this compound structure.

Generation of a diverse library of this compound derivatives for biological screening.

| Transformation Type | Enzyme Class | Potential Modification of this compound |

| Acylation/Deacylation | Lipases, Esterases | Modification of hydroxyl groups |

| Hydroxylation | Oxidoreductases (e.g., P450s) | Introduction of new hydroxyl groups |

| Glycosylation | Glycosyltransferases | Attachment of sugar moieties |

Advanced Analytical Platform Development for Complex Matrix Analysis

To accurately study the distribution, metabolism, and pharmacokinetics of this compound, the development of advanced analytical platforms is essential. The analysis of this compound in complex biological matrices, such as plasma, tissues, and urine, presents significant challenges due to low concentrations and interference from other endogenous compounds. mdpi.com

Future research should focus on developing highly sensitive and selective analytical methods for the quantification of this compound and its metabolites. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are well-suited for this purpose. researchgate.net The development of validated analytical methods will be critical for preclinical and potentially clinical studies of this compound. Furthermore, innovative techniques that allow for the rapid detection of analytes in complex mixtures, such as those combining thin-layer chromatography with surface-enhanced Raman spectroscopy (TLC-SERS), could also be explored for high-throughput screening. researchgate.net

Priorities for analytical platform development include:

Development and validation of sensitive LC-MS/MS methods for the quantification of this compound and its key metabolites in various biological matrices.

Exploration of novel sample preparation techniques to improve recovery and reduce matrix effects.

Investigation of high-throughput screening methods for the rapid analysis of this compound in natural product extracts and biological samples.

| Analytical Technique | Application in this compound Research | Advantages |

| LC-MS/MS | Quantification in biological fluids and tissues | High sensitivity and selectivity |

| High-Resolution MS | Structural elucidation of new analogues and metabolites | Accurate mass measurement |

| Preparative HPLC | Isolation of this compound and its analogues for further study | Purification of compounds |

Q & A

Q. What are the primary methodologies for identifying and characterizing Giffonin T in plant extracts?

this compound is identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is critical for isolating and confirming its molecular formula (e.g., CₙHₘOₓ) and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, resolves its structural features, including diarylheptanoid backbone configurations, by analyzing chemical shifts (Δ ppm) and coupling constants . Quantitative analysis often employs calibration curves with reference standards, validated for precision and accuracy.

Q. What in vitro assays are commonly used to evaluate this compound’s antioxidant activity?

Standard assays include:

- Lipid peroxidation inhibition : Measured using H₂O₂ or H₂O₂/Fe²⁺-induced oxidation in plasma, with results expressed as percentage inhibition (e.g., 44.4% for myricetin derivatives vs. 5.7% for kaempferol analogs) .

- Thiol group oxidation in proteins : Quantified via spectrophotometric detection of protein carbonylation under oxidative stress .

- Comparative controls : Curcumin or ascorbic acid are used as positive controls to benchmark activity .

Advanced Research Questions

Q. How can researchers design experiments to assess this compound’s bioactivity against cancer cells while minimizing cytotoxicity?

Adopt a PICOT framework :

- Population (P) : Human cancer cell lines (e.g., U2OS osteosarcoma, SAOS-2).

- Intervention (I) : this compound at non-cytotoxic concentrations (determined via MTT assays).

- Comparison (C) : Positive controls (e.g., paclitaxel) and structurally related diarylheptanoids (e.g., giffonin D).

- Outcome (O) : Inhibition of lipid peroxidation (H₂O₂/Fe²⁺-induced) and thiol oxidation, measured at 4–24 hours.

- Time (T) : Acute (24–48 hr) vs. chronic (7-day) exposure .

Rationale: This design isolates specific mechanisms (e.g., redox modulation) while controlling for off-target effects.

Q. How should researchers address discrepancies in reported inhibition efficacy of this compound across studies?

Contradictions in inhibition rates (e.g., 2.2–64.3% in lipid peroxidation assays) may arise from:

- Extraction variability : Solvent polarity (methanol vs. ethyl acetate) impacts compound yield and purity .

- Assay conditions : H₂O₂ concentration, Fe²⁺ chelation, or incubation time.

- Data normalization : Express results relative to protein content or cell viability.

Methodological resolution: Replicate experiments using standardized protocols (e.g., OECD guidelines) and report raw data with error margins .

Q. What strategies are recommended for isolating this compound from complex plant matrices like Corylus avellana?

- Fractional crystallization : Pre-purify crude extracts using ethyl acetate partitioning.

- Column chromatography : Employ silica gel or Sephadex LH-20 with gradient elution (hexane:ethyl acetate:methanol).

- Validation : Cross-reference retention times (Rt) and MS/MS spectra with published databases (e.g., Rt = 26 min for chlorogenic acid analogs) .

Data Analysis and Reporting

Q. How can researchers ensure reproducibility when documenting this compound’s bioactivity?

- Detailed supplementary materials : Include HPLC chromatograms, NMR spectra, and raw inhibition data (e.g., IC₅₀ values).

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.

- Ethical reporting : Disclose solvent residues, cytotoxicity thresholds, and batch-to-batch variability .

Q. What computational tools support structure-activity relationship (SAR) studies of this compound?

- Molecular docking : Use AutoDock Vina to predict binding affinities with targets like α-glucosidase or redox enzymes.

- QSAR modeling : Correlate substituent effects (e.g., hydroxylation patterns) with antioxidant efficacy .

- Data repositories : Deposit spectral data in public databases (e.g., PubChem, ChemSpider) .

Conflict Management in Research Design

How to prioritize research questions when studying this compound’s multifunctional bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.